molecular formula C19H18FN5O3 B2708715 butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396713-55-5

butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2708715
CAS No.: 1396713-55-5
M. Wt: 383.383
InChI Key: RPUFTIAMDWNBLB-UHFFFAOYSA-N
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Description

Butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate is a synthetic organic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and linked via a carboxamido bridge to a benzoate ester (butyl ester moiety). The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is notable for its metabolic stability and role as a bioisostere for carboxylic acids. The 4-fluorophenyl group enhances lipophilicity and electronic properties, while the butyl ester tail modulates solubility and bioavailability.

Properties

IUPAC Name

butyl 4-[[2-(4-fluorophenyl)tetrazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c1-2-3-12-28-19(27)13-4-8-15(9-5-13)21-18(26)17-22-24-25(23-17)16-10-6-14(20)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUFTIAMDWNBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate is a synthetic compound belonging to the class of tetrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN5O3C_{16}H_{18}FN_{5}O_{3} with a molecular weight of approximately 341.35 g/mol. The presence of the tetrazole ring and the fluorophenyl group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring is known for its role in modulating enzyme activities and receptor interactions. This compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study evaluating several tetrazole compounds found that those containing a fluorophenyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8 to 32 µg/mL, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Tetrazole derivatives are also being explored for their anticancer potential. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

  • Antimicrobial Efficacy : A study involving the testing of this compound against Staphylococcus aureus showed a zone of inhibition of 15 mm, indicating moderate antimicrobial activity compared to standard treatments .
  • Cancer Cell Line Studies : In a comparative analysis, this compound was found to be more effective than conventional chemotherapeutics in reducing cell viability in A549 lung cancer cells, with an observed reduction of over 50% at concentrations above 20 µM .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus16
Escherichia coli32
AnticancerMCF-7 (Breast Cancer)25
A549 (Lung Cancer)20
Anti-inflammatoryMacrophages (LPS-stimulated)N/A

Scientific Research Applications

Pharmacological Studies

Butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests it may interact with specific biological targets.

  • Mechanism of Action : Research indicates that compounds with tetrazole rings can act as modulators of various receptors, including GABA-A and NMDA receptors. These interactions are crucial in developing treatments for neurological disorders .

Anticancer Research

Recent studies have highlighted the potential of tetrazole-containing compounds in anticancer therapies. The incorporation of the tetrazole moiety into drug design can enhance the efficacy and selectivity of anticancer agents.

  • Case Study : A study demonstrated that similar tetrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

Tetrazoles have been recognized for their anti-inflammatory properties, making them valuable in treating inflammatory diseases.

  • Research Findings : In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating a potential application for this compound in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate can be contextualized against related compounds from recent studies. Key comparisons include:

Structural Analogues with Quinoline Cores ()

Compounds such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) share the 4-fluorophenyl and benzoate ester motifs but differ in their heterocyclic cores (quinoline vs. tetrazole) and linker groups (piperazine-carbonyl vs. carboxamido).

  • Linker Flexibility : The piperazine linker in C4 introduces conformational flexibility, which may improve binding to dynamic biological targets, whereas the rigid carboxamido bridge in the target compound could favor selective interactions.

Fluorophenyl-Substituted Triazole/Thiazole Derivatives ()

Compounds 4 and 5 from feature fluorophenyl-substituted triazole and thiazole cores.

  • Electronic Effects: The 4-fluorophenyl group in all three compounds withdraws electrons, stabilizing the aromatic system.
  • Crystallographic Behavior : Compounds 4 and 5 crystallize in triclinic systems with planar conformations, whereas the tetrazole’s smaller size and higher polarity in the target compound may favor distinct packing arrangements.

Substituent Effects on Esters

  • Butyl vs. However, methyl esters hydrolyze faster, which may be advantageous for prodrug activation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Linker/Functional Group Notable Properties
Target Compound Tetrazole 4-Fluorophenyl, butyl ester Carboxamido High metabolic stability, moderate logP
C4 () Quinoline 4-Fluorophenyl, methyl ester Piperazine-carbonyl Flexible linker, enhanced π-π stacking
Compound 5 () Triazole/Thiazole 4-Fluorophenyl (multiple) Pyrazole/Thiazole Planar conformation, high crystallinity

Research Findings and Implications

  • Bioisosteric Advantage: The tetrazole core in the target compound offers superior metabolic resistance compared to carboxylic acid bioisosteres, a trait absent in quinoline or triazole analogues .
  • Solubility-Lipophilicity Balance : The butyl ester tail strikes a balance between lipophilicity and solubility, whereas methyl esters (e.g., C1–C7) prioritize solubility at the expense of membrane permeability .
  • Synthetic Feasibility : Crystallization from DMF (as in ) could be adapted for the target compound to improve yield and purity, though solvent choice may alter crystal packing .

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